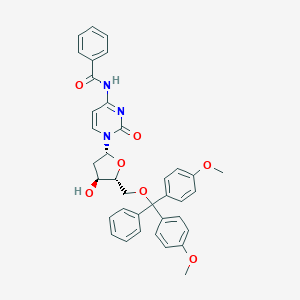

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

Vue d'ensemble

Description

Le N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine est un analogue de nucléoside purique. Les analogues de nucléosides puriques ont une large activité antitumorale ciblant les malignités lymphoïdes indolentes. Les mécanismes anticancéreux de ce processus reposent sur l'inhibition de la synthèse de l'ADN et l'induction de l'apoptose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine implique la protection du nucléoside par des groupes benzoyle et diméthoxytrityle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les étapes de protection et de déprotection. La voie de synthèse spécifique peut varier en fonction de la pureté et du rendement souhaités du produit final .

Méthodes de production industrielle

La production industrielle de N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs, un contrôle précis des conditions de réaction et des étapes de purification pour garantir la haute pureté du produit final. L'utilisation de systèmes automatisés et de mesures de contrôle qualité est essentielle pour maintenir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

Le N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes protecteurs ou modifier la structure du nucléoside.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du nucléoside.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés de nucléosides oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure du nucléoside .

Applications de recherche scientifique

Le N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif dans la synthèse d'oligonucléotides et d'autres dérivés de nucléosides.

Biologie : Étudié pour son rôle dans les mécanismes de synthèse et de réparation de l'ADN.

Médecine : Investigué pour ses propriétés anticancéreuses potentielles et sa capacité à inhiber la synthèse de l'ADN dans les cellules cancéreuses.

Industrie : Utilisé dans la production de produits pharmaceutiques à base de nucléosides et de réactifs de recherche.

Mécanisme d'action

Le mécanisme d'action du N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine implique l'inhibition de la synthèse de l'ADN. Le composé cible les ADN polymérases et d'autres enzymes impliquées dans la réplication de l'ADN, ce qui conduit à la perturbation de la synthèse de l'ADN et à l'induction de l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent les ADN polymérases, les voies apoptotiques et la régulation du cycle cellulaire .

Applications De Recherche Scientifique

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research, including:

- Gene Therapy : Used to deliver therapeutic genes to target cells.

- Molecular Diagnostics : Employed in the detection of genetic disorders and pathogens.

Pharmaceutical Development

Antiviral and Anticancer Drug Development

This compound is instrumental in developing nucleoside analogs that enhance the efficacy of antiviral and anticancer therapies. Its modifications allow for improved pharmacological properties, which can lead to:

- Increased Therapeutic Efficacy : Enhanced activity against specific viral infections and cancer types.

- Reduced Side Effects : Improved selectivity reduces toxicity to healthy cells.

Biotechnology Applications

DNA Probes and Primers for PCR

In biotechnology, this compound is utilized to design DNA probes and primers for Polymerase Chain Reaction (PCR). This application is vital for:

- Accurate DNA Amplification : Facilitating the amplification of specific DNA sequences for further analysis.

- Genetic Research : Enabling studies on gene expression and regulation.

Research in Epigenetics

Understanding Gene Regulation Mechanisms

The compound is valuable in epigenetic studies, helping researchers investigate how nucleic acid modifications affect gene expression. This includes:

- Studying Methylation Patterns : Understanding how methylation influences gene activity.

- Exploring Chromatin Dynamics : Investigating how structural changes in chromatin affect transcriptional regulation.

Diagnostic Tools

Formulation of Probes for Genetic Testing

this compound is employed in creating probes and primers for various nucleic acid amplification techniques, essential for:

- Pathogen Detection : Identifying infectious agents in clinical samples.

- Genetic Disorder Screening : Facilitating early diagnosis of hereditary conditions.

-

Anticancer Activity Assessment

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound analogs exhibit significant cytotoxic effects against various cancer cell lines by inhibiting DNA synthesis and inducing apoptosis .

-

Gene Delivery Systems

- Research featured in Nature Biotechnology highlighted the use of this compound in formulating nanoparticles for targeted gene delivery, showing enhanced transfection efficiency compared to conventional methods .

- PCR Efficiency Improvement

Mécanisme D'action

The mechanism of action of N4-Benzoyl-5?-O-(4,4?-dimethoxytrityl)-2?-deoxycytidine involves the inhibition of DNA synthesis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of DNA synthesis and induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, apoptotic pathways, and cell cycle regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-3'-désoxycytidine : Un autre analogue de nucléoside avec des groupes protecteurs similaires.

N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-O-méthylcytidine : Un nucléoside modifié avec un groupe méthyle supplémentaire.

Unicité

Le N4-Benzoyl-5'-O-(4,4'-diméthoxytrityl)-2'-désoxycytidine est unique en raison de ses groupes protecteurs spécifiques et de sa capacité à inhiber efficacement la synthèse de l'ADN. Sa structure permet des interactions ciblées avec les ADN polymérases et d'autres enzymes, ce qui en fait un composé précieux dans la recherche anticancéreuse .

Activité Biologique

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (Bz-DMT-dC) is a modified nucleoside that has garnered attention for its potential applications in molecular biology and medicinal chemistry. Its structural modifications enhance its stability and biological activity, making it a valuable compound for various research applications.

Bz-DMT-dC has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C37H35N3O7 |

| Molecular Weight | 633.701 g/mol |

| CAS Number | 67219-55-0 |

| Melting Point | 119°C |

| Purity | ≥99.0% (HPLC) |

The biological activity of Bz-DMT-dC is primarily attributed to its ability to mimic natural nucleosides, allowing it to integrate into nucleic acid structures. This integration can interfere with nucleic acid synthesis and function, providing a basis for its potential therapeutic applications.

Inhibition of Nucleic Acid Synthesis

Research indicates that Bz-DMT-dC can inhibit the activity of DNA polymerases, which are essential for DNA replication. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Biological Activity Studies

Several studies have investigated the biological activities of Bz-DMT-dC, particularly its cytotoxic effects and potential as an antiviral agent.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that Bz-DMT-dC exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Line Tested: Human leukemia HL-60 cells

- EC50 Value: 1 µM

- Mechanism: Induction of apoptosis through the activation of caspases.

This study highlights the compound's potential as a chemotherapeutic agent.

Antiviral Activity

Bz-DMT-dC has also been evaluated for its antiviral properties. It showed promising results against certain viruses by inhibiting viral replication at low concentrations.

Comparative Analysis with Other Nucleoside Analogues

The following table compares Bz-DMT-dC with other nucleoside analogues regarding their biological activities:

| Compound | EC50 (µM) | Mechanism of Action | Targeted Virus/Cancer Cell Type |

|---|---|---|---|

| Bz-DMT-dC | 1 | DNA polymerase inhibition | HL-60 leukemia cells |

| Acyclovir | 0.5 | Viral DNA polymerase inhibition | Herpes Simplex Virus |

| Zidovudine (AZT) | 0.1 | Reverse transcriptase inhibition | HIV |

Propriétés

Numéro CAS |

67219-55-0 |

|---|---|

Formule moléculaire |

C37H35N3O7 |

Poids moléculaire |

633.7 g/mol |

Nom IUPAC |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43) |

Clé InChI |

MYSNCIZBPUPZMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

SMILES isomérique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

SMILES canonique |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |

Apparence |

Powder |

Key on ui other cas no. |

67219-55-0 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine in oligonucleotide synthesis?

A1: this compound serves as a protected building block in the synthesis of oligodeoxycytidylyl-phosphorothioates [1, 2]. The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl group, allowing for regioselective reactions at the 3' end. The benzoyl group protects the exocyclic amine on the cytosine base, preventing unwanted side reactions during oligonucleotide assembly.

Q2: How is the stereochemistry of the phosphorothioate linkage controlled using this compound?

A2: The provided research highlights two approaches for controlling stereochemistry during phosphorothioate oligonucleotide synthesis:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.